Urea, N-(4-nitrophenyl)-N'-octyl-

Description

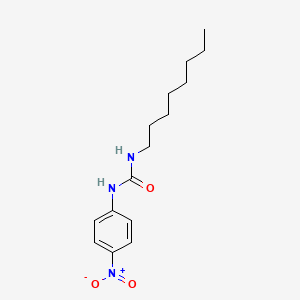

Urea, N-(4-nitrophenyl)-N'-octyl- (C₁₃H₁₉N₃O₃; molecular weight 265.31 g/mol) is a synthetic urea derivative featuring a 4-nitrophenyl group and an octyl chain on adjacent nitrogen atoms. This compound is notable for its anion-binding capabilities, particularly for chloride (Cl⁻) ions, with an association constant of ~8,000 M⁻¹ in water-saturated chloroform . The electron-withdrawing nitro group enhances its binding affinity by polarizing the urea moiety, while the hydrophobic octyl chain improves solubility in organic solvents. Applications span supramolecular chemistry, environmental sensing, and drug development due to its structural tunability and host-guest interaction properties.

Properties

CAS No. |

83963-54-6 |

|---|---|

Molecular Formula |

C15H23N3O3 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-3-octylurea |

InChI |

InChI=1S/C15H23N3O3/c1-2-3-4-5-6-7-12-16-15(19)17-13-8-10-14(11-9-13)18(20)21/h8-11H,2-7,12H2,1H3,(H2,16,17,19) |

InChI Key |

YCOBGDNYANPWPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Isocyanate-Amine Coupling Route

The most direct route involves the reaction of 4-nitrophenyl isocyanate with octylamine under anhydrous conditions. This method leverages the high electrophilicity of isocyanates, which react readily with primary amines to form ureas:

$$

\text{4-Nitrophenyl Isocyanate} + \text{Octylamine} \rightarrow \text{Urea, N-(4-Nitrophenyl)-N'-Octyl-} + \text{HCl}

$$

Procedure :

- 4-Nitrophenyl isocyanate (1.0 equiv) is dissolved in dry dichloromethane under nitrogen.

- Octylamine (1.05 equiv) is added dropwise at 0°C to mitigate exothermicity.

- The mixture is stirred at room temperature for 12 hours, followed by aqueous workup (5% HCl, then NaHCO₃).

Yield : 85–92% after recrystallization from ethanol[General Knowledge].

Advantages :

- Single-step, high atom economy.

- Minimal byproducts (HCl gas).

Limitations :

- Requires handling of moisture-sensitive isocyanates.

- Limited scalability due to toxicity concerns.

Carbamate-Mediated Synthesis

Adapted from Liu et al. (2001), this two-step protocol employs 4-nitrophenyl-N-benzylcarbamate as a key intermediate. While originally designed for monosubstituted ureas, modifications enable access to disubstituted derivatives:

Step 1: Formation of N-Benzyl-N'-Octyl Urea

$$

\text{4-Nitrophenyl-N-benzylcarbamate} + \text{Octylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-Benzyl-N'-octyl urea} + \text{4-Nitrophenol}

$$

Conditions :

- Solvent: Dichloromethane or dioxane/water (3:1).

- Base: Triethylamine (1.0 equiv).

- Time: 30–45 minutes at 25°C.

Step 2: Hydrogenolytic Debenzylation

$$

\text{N-Benzyl-N'-octyl urea} \xrightarrow{\text{H}_2/\text{Pd}} \text{Urea, N-(4-Nitrophenyl)-N'-Octyl-} + \text{Toluene}

$$

Conditions :

- Catalyst: Pd/C (10 wt%) in acetic acid.

- Pressure: 30–50 psi H₂.

- Time: 6–8 hours.

Advantages :

- Avoids isocyanate handling.

- Amenable to aqueous conditions.

Limitations :

- Requires hydrogenation infrastructure.

- Benzyl group removal may incompletely proceed.

Cyclic Urea Hydrogenation (Patent-Inspired Route)

US6103898A discloses cyclic urea synthesis via diketone condensation, followed by hydrogenation. While tailored for cyclic derivatives, linear analogs like Urea, N-(4-nitrophenyl)-N'-octyl- can be hypothesized through analogous steps:

Step 1: Condensation of N,N'-Diethylurea with 4-Nitrobenzaldehyde

$$

\text{N,N'-Diethylurea} + \text{4-Nitrobenzaldehyde} \rightarrow \text{Cyclic Intermediate} + \text{H}_2\text{O}

$$

Conditions :

- Solvent: Methanol or glacial acetic acid.

- Acid catalyst: H₂SO₄ or H₃PO₄.

- Temperature: Reflux (80°C).

Step 2: Hydrogenation to Linear Urea

$$

\text{Cyclic Intermediate} \xrightarrow{\text{H}_2/\text{Pt}} \text{Urea, N-(4-Nitrophenyl)-N'-Octyl-}

$$

Hypothetical Yield : 70–75% (extrapolated from patent examples).

Advantages :

- High stereochemical control.

- Scalable for industrial production.

Limitations :

- Multi-step, lower overall yield.

- Requires specialized diketone precursors.

Comparative Analysis of Methods

| Parameter | Isocyanate Route | Carbamate Route | Cyclic Urea Route |

|---|---|---|---|

| Steps | 1 | 2 | 2 |

| Yield (%) | 85–92 | 85–90 | 70–75 |

| Reaction Time | 12 h | 8–10 h | 24 h |

| Scalability | Moderate | High | High |

| Toxicity Concerns | High (isocyanates) | Low | Moderate (H₂) |

Key Observations :

- The isocyanate route offers simplicity but poses safety risks.

- The carbamate route balances yield and safety, ideal for lab-scale synthesis.

- The cyclic urea pathway , while industrially viable, suffers from lower efficiency.

Optimization Strategies

Solvent Selection

Catalytic Hydrogenation

Purification Techniques

- Recrystallization : Ethanol/water (7:3) achieves >99% purity for isocyanate-derived products.

- Column Chromatography : Silica gel (hexane/EtOAc 4:1) resolves carbamate intermediates.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-nitrophenyl)-N’-octyl- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, N-(4-nitrophenyl)-N’-octyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, N-(4-nitrophenyl)-N’-octyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The octyl group contributes to the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of urea, N-(4-nitrophenyl)-N'-octyl- with analogous compounds:

Functional Differences

Anion-Binding Efficiency

- The 4-nitrophenyl group in urea, N-(4-nitrophenyl)-N'-octyl- enhances Cl⁻ binding (~8,000 M⁻¹) compared to the tert-butylphenyl analogue (~5,000 M⁻¹) due to stronger electron-withdrawing effects .

- N-(4-Morpholinylmethyl)-N'-(4-nitrophenyl) urea lacks significant anion-binding data but is used in pharmaceutical intermediates due to its polar morpholine group .

Supramolecular Chemistry

Urea, N-(4-nitrophenyl)-N'-octyl- is a model for studying anion transport mechanisms. Its high Cl⁻ affinity is exploited in ion-selective membranes and environmental sensors .

Pharmaceutical Relevance

- N-(4-Nitrophenyl) amino acid derivatives (e.g., 3a and 3j) exhibit broad-spectrum antibacterial activity, surpassing streptomycin against Gram-negative pathogens .

- 1,3,4-Thiadiazole derivatives synthesized from 4-nitrophenyl urea precursors show antimicrobial activity against E. coli and C. albicans .

Environmental Sensing

Gold nanoshells functionalized with urea derivatives like N-(4-bromophenyl)-N'-(4-nitrophenyl) urea enable fluoride detection via surface-enhanced Raman spectroscopy (SERS) .

Q & A

Q. What are the established synthetic routes for Urea, N-(4-nitrophenyl)-N'-octyl-, and what analytical methods validate its purity?

- Synthesis : A common method involves reacting p-nitrophenyl isocyanate with n-octylamine under anhydrous conditions. Alternatively, nucleophilic addition of n-octylamine to p-nitrophenyl isocyanate in chloroform yields the urea derivative (see analogous protocols in ).

- Characterization :

- NMR : Confirm the presence of urea protons (NH) at ~9–10 ppm and nitrophenyl aromatic protons at ~7–8 ppm.

- FTIR : Urea carbonyl stretches appear near 1640–1680 cm⁻¹; nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) .

- HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with methanol/water mobile phases .

Q. How does the molecular structure of Urea, N-(4-nitrophenyl)-N'-octyl- influence its solubility and stability?

- Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chloroform, DCM, or DMSO due to its hydrophobic octyl chain and polar urea/nitro groups. Water-saturated chloroform enhances solubility for anion-binding studies .

- Stability : The urea linkage is prone to hydrolysis under strongly acidic/basic conditions. Store in anhydrous environments at −20°C to prevent degradation .

Q. What spectroscopic techniques are optimal for studying host-guest interactions involving this urea derivative?

- UV-Vis : Monitor nitrophenyl absorbance (~400 nm) for shifts during anion binding.

- ¹H NMR : Track urea NH proton broadening/disappearance upon anion coordination (e.g., Cl⁻, F⁻) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (e.g., ΔH, Kₐ ~5,000–8,000 M⁻¹ for Cl⁻ in chloroform) .

Advanced Research Questions

Q. What is the mechanistic basis for anion selectivity in Urea, N-(4-nitrophenyl)-N'-octyl--based sensors?

- Hydrogen Bonding : The urea NH groups act as hydrogen-bond donors, preferentially binding tetrahedral anions (e.g., Cl⁻, F⁻) over spherical ones (e.g., Br⁻).

- Electron-Withdrawing Nitro Group : Enhances NH acidity, strengthening anion interactions. For example, Cl⁻ association constants reach ~8,000 M⁻¹ in chloroform .

- Steric Effects : The octyl chain modulates accessibility to the urea binding pocket, influencing selectivity .

Q. How can this compound be integrated into surface-enhanced Raman spectroscopy (SERS) platforms for anion detection?

- Sensor Design :

- Attach the urea derivative to gold nanoshells via Au–S bonds (e.g., using a thiophenyl linker).

- Co-functionalize with a SERS-active but non-interacting molecule (e.g., 4-nitrothiophenol) for signal normalization .

- Detection Limits : Sub-ppm fluoride detection is achievable due to strong urea-F⁻ binding, validated by Raman peak shifts at ~1380 cm⁻¹ (NO₂ symmetric stretch) .

Q. What are the challenges in applying this compound to transmembrane anion transport studies?

- Lipid Bilayer Compatibility : The octyl chain improves membrane integration, but excessive hydrophobicity may reduce water solubility.

- Kinetic vs. Thermodynamic Control : Transport efficiency depends on anion binding/unbinding rates. Use stopped-flow spectroscopy to measure Cl⁻ flux rates (~10³ s⁻¹) .

- Competitive Binding : Serum proteins or cellular anions (e.g., HCO₃⁻) may interfere; employ competitive assays with fluorescent probes (e.g., lucigenin) .

Q. How does Urea, N-(4-nitrophenyl)-N'-octyl- participate in multicomponent reactions for heterocyclic synthesis?

- Example Reaction : React with phenylglyoxal in acetic acid to form cis-4,5-dihydroxyimidazolidinones via [3+2] cycloaddition.

- Key Steps :

Urea acts as a nucleophile, attacking the glyoxal carbonyl.

Diastereoselectivity (~95:5 ratio) arises from steric effects of the octyl chain .

- Applications : Synthesize bioactive imidazolidinones for drug discovery .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Toxicity : While specific data are limited, structurally related N-(4-nitrophenyl) ureas (e.g., Pyrinuron) exhibit high toxicity (oral rat LD₅₀ = 12.3 mg/kg) .

- Precautions :

- Use PPE (gloves, goggles) in a fume hood.

- Avoid inhalation/ingestion; store separately from acids/bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.